molecular formula C13H26O4S B8389353 3-(n-Decylsulfonyl)propionic acid

3-(n-Decylsulfonyl)propionic acid

Cat. No.: B8389353
M. Wt: 278.41 g/mol
InChI Key: NQMGODXTYQRCQN-UHFFFAOYSA-N
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Description

3-(n-Decylsulfonyl)propionic acid is a sulfonated derivative of propionic acid, characterized by a decyl chain terminated with a sulfonyl (-SO₂-) group at the third carbon position. The sulfonyl group is a strong electron-withdrawing moiety, which enhances the acidity of the carboxylic acid group compared to non-sulfonated analogs. Its structure combines hydrophobic (decyl chain) and hydrophilic (sulfonyl and carboxylic acid) regions, enabling unique solubility and reactivity profiles .

Properties

Molecular Formula

C13H26O4S

Molecular Weight

278.41 g/mol

IUPAC Name

3-decylsulfonylpropanoic acid

InChI

InChI=1S/C13H26O4S/c1-2-3-4-5-6-7-8-9-11-18(16,17)12-10-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

NQMGODXTYQRCQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituent Group Key Properties Applications/Activity References
3-(n-Decylsulfonyl)propionic acid -SO₂-C₁₀H₂₁ High acidity (pKa ~1-2*), amphiphilic Surfactant, drug intermediates Inferred
3-(Arylthio)propionic acids -S-Aryl Moderate acidity (pKa ~4-5), redox-active Precursors to mercaptans, antioxidants
3-(p-Methoxyphenyl)propionic acid -C₆H₄-OCH₃ Electron-donating, lower acidity Anti-inflammatory (TNF-α inhibition)
3-(4-Hydroxyphenyl)propionic acid -C₆H₄-OH Polar, antioxidant Antioxidant (TEAC = 0.579)
3-(Alkylthio)propionic acids -S-Alkyl Less oxidized sulfur, moderate acidity Green chemistry intermediates
3-(N,N-Dimethylamino)propionic acid -N(CH₃)₂ Basic, zwitterionic potential Pharmaceutical synthesis

*Estimated based on sulfonic acid analogs.

Physicochemical Properties

  • Acidity : The sulfonyl group in this compound significantly lowers the pKa of the carboxylic acid (estimated ~1-2) compared to thioether analogs (pKa ~4-5) or hydroxylated derivatives (pKa ~4.5) .
  • Solubility: The decyl chain imparts lipophilicity, but the sulfonyl and carboxylic acid groups enhance water solubility relative to purely alkyl-substituted compounds. In contrast, 3-(4-hydroxyphenyl)propionic acid exhibits high water solubility due to phenolic -OH .

Key Research Findings and Trends

  • Synthetic Optimization : Copper-mediated and S-alkylation methods dominate the synthesis of sulfur-containing propionic acids, but sulfonated variants require specialized oxidation steps .
  • Biological Efficacy : Hydroxylated phenylpropionic acids are prominent in dietary and microbial metabolites, with demonstrated antioxidant and anti-inflammatory roles. Sulfonated derivatives remain underexplored in bioactivity studies .
  • Sustainability : Ethyl acetate is emerging as a greener solvent for isolating 3-(alkylthio)propionic acids, aligning with eco-friendly chemistry trends .

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